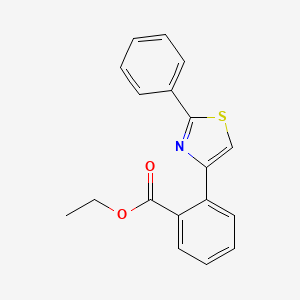
3-Methyloctacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60. It is a type of alkane, specifically a methyl-branched alkane, which means it has a methyl group attached to the main carbon chain. This compound is also known by other names such as octacosane, 3-methyl- and anteisononacosane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyloctacosane typically involves the alkylation of shorter alkanes or the reduction of longer-chain ketones or aldehydes. One common method is the catalytic hydrogenation of 3-methyloctacosanone, which involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve the fractional distillation of crude oil, followed by catalytic cracking and reforming processes to isolate and purify the desired hydrocarbon. These methods are efficient for producing large quantities of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyloctacosane primarily undergoes reactions typical of alkanes, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, high temperatures.
Reduction: Hydrogen gas, metal catalysts (palladium, platinum).
Substitution: Chlorine, bromine, ultraviolet light.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Shorter-chain alkanes.
Substitution: Haloalkanes.
Aplicaciones Científicas De Investigación
3-Methyloctacosane has various applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-methyloctacosane in biological systems is primarily related to its role in the cuticular lipids of insects. These lipids form a protective barrier that prevents water loss and provides chemical signals for communication. The molecular targets and pathways involved include the interaction with specific receptors on the insect cuticle and the modulation of gene expression related to lipid metabolism .
Comparación Con Compuestos Similares
Octacosane: A straight-chain alkane with the same number of carbon atoms but without the methyl branching.
2-Methyloctacosane: Another methyl-branched alkane with the methyl group attached to the second carbon atom.
Nonacosane: A straight-chain alkane with one additional carbon atom compared to 3-methyloctacosane.
Uniqueness: this compound is unique due to its specific methyl branching, which affects its physical and chemical properties, such as melting point, boiling point, and reactivity. This branching can influence its role in biological systems and its applications in various industries .
Propiedades
IUPAC Name |
3-methyloctacosane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(3)5-2/h29H,4-28H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLYAJJNZSLKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423989 |
Source


|
| Record name | 3-methyloctacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65820-58-8 |
Source


|
| Record name | 3-methyloctacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B3055536.png)









